(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone
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Overview
Description
. This compound is characterized by its complex structure, which includes a pyridazinyl group, a pyrrolidinyl group, and a pyrazinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes and reaction conditions are usually proprietary and may vary depending on the desired application and scale of production.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. These methods are designed to produce the compound in bulk quantities while maintaining stringent quality control standards to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved are often the subject of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone include other pyridazinyl, pyrrolidinyl, and pyrazinyl derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall properties.
Uniqueness
This compound’s distinct structure allows it to interact with different molecular targets and pathways, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c1-20(2)13-3-4-14(19-18-13)23-11-5-8-21(10-11)15(22)12-9-16-6-7-17-12/h3-4,6-7,9,11H,5,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PISBLOHVVIMDBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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